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Introduction
CC-122, also known as Avadomide, is a novel pleiotropic pathway modifier that belongs to the

class of cereblon E3 ligase modulators (CELMoDs). It exhibits a range of biological activities,

including anti-proliferative, anti-angiogenic, and immunomodulatory effects.[1] The primary

mechanism of action of CC-122 involves binding to the cereblon (CRBN) protein, a substrate

receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This

binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and

subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and

Aiolos (IKZF3).[1][2][3][4] The degradation of these transcription factors results in downstream

effects that include the modulation of interferon-stimulated genes (ISGs), T-cell co-stimulation,

and direct anti-tumor activity in various hematological malignancies and solid tumors.[1][2][3]

These application notes provide detailed protocols for in vivo studies using CC-122 in

preclinical animal models, with a focus on Diffuse Large B-cell Lymphoma (DLBCL) and

pancreatic cancer xenografts.

Quantitative Data Summary
The following tables summarize key quantitative data from representative in vivo studies of CC-

122.
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Table 1: CC-122 Dosing and Efficacy in DLBCL Xenograft Models

Parameter OCI-LY10 (ABC-DLBCL) WSU-DLCL2 (GCB-DLBCL)

Animal Model CB-17 SCID mice CB-17 SCID mice

Cell Inoculum 1 x 107 cells 1 x 107 cells

Route of Cell Administration Subcutaneous Subcutaneous

CC-122 Dose 3 mg/kg or 30 mg/kg 3 mg/kg or 30 mg/kg

Route of CC-122

Administration
Oral (daily) Oral (daily)

Treatment Duration 21 days 21 days

Primary Outcome Tumor growth inhibition Tumor growth inhibition

Reported Efficacy

Significant decrease in tumor

growth (P=0.028 for 3 mg/kg,

P<0.001 for 30 mg/kg)

Significant decrease in tumor

growth (P<0.01)

Table 2: CC-122 Dosing and Efficacy in a Pancreatic Cancer Xenograft Model

Parameter MiaPaCa2-GR2 (Gemcitabine-Resistant)

Animal Model BALB/c nude mice

Cell Inoculum 1 x 107 cells

Route of Cell Administration Subcutaneous

CC-122 Dose 0.5 mg/kg

Route of CC-122 Administration Oral

Treatment Schedule Five times a week

Primary Outcome Tumor growth suppression

Reported Efficacy Significant suppression of tumor growth rate
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Signaling Pathway
The binding of CC-122 to the CRL4CRBN E3 ubiquitin ligase complex initiates a cascade of

events culminating in anti-tumor and immunomodulatory effects. The degradation of the

primary targets, Ikaros and Aiolos, leads to the de-repression of interferon-stimulated genes

(ISGs) and increased production of interleukin-2 (IL-2), contributing to the anti-lymphoma and

T-cell co-stimulatory activities of the compound.
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Caption: CC-122 signaling pathway leading to Ikaros and Aiolos degradation.

Experimental Protocols
Protocol 1: Subcutaneous DLBCL Xenograft Model
This protocol describes the establishment of a subcutaneous Diffuse Large B-cell Lymphoma

(DLBCL) xenograft model in immunodeficient mice for evaluating the in vivo efficacy of CC-122.

Materials:

DLBCL cell lines (e.g., OCI-LY10, WSU-DLCL2)

Female CB-17 Severe Combined Immunodeficient (SCID) mice, 6-8 weeks old
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Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Phosphate-buffered saline (PBS), sterile

Matrigel (optional, can enhance tumor take-rate)

CC-122 (Avadomide)

Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)

Standard animal husbandry equipment and consumables

Procedure:

Cell Culture: Culture DLBCL cells according to standard protocols. Ensure cells are in the

logarithmic growth phase and have high viability (>95%) before implantation.

Cell Preparation for Implantation:

Harvest cells by centrifugation.

Wash the cell pellet twice with sterile PBS.

Resuspend the cells in sterile PBS at a concentration of 1 x 108 cells/mL.

If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice to a final

concentration of 5 x 107 cells/mL. Keep the cell/Matrigel suspension on ice until injection.

Tumor Cell Implantation:

Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

Inject 0.2 mL of the cell suspension (1 x 107 cells) subcutaneously into the right flank of

each mouse.

Monitor the mice for recovery from anesthesia.

Tumor Growth Monitoring:
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Allow tumors to establish and grow. Start monitoring tumor volume 3-4 days after

implantation.

Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.

Calculate tumor volume using the formula: Tumor Volume (mm3) = (Width2 x Length) / 2.

CC-122 Treatment:

Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into

treatment and control groups.

Prepare CC-122 in the chosen vehicle at the desired concentrations (e.g., 0.3 mg/mL and

3 mg/mL for 3 and 30 mg/kg dosing, respectively, assuming a 10 mL/kg dosing volume).

Administer CC-122 or vehicle orally via gavage daily for the duration of the study (e.g., 21

days).

Endpoint Analysis:

Continue to monitor tumor volume and body weight throughout the study.

At the end of the study, euthanize the mice and excise the tumors.

Measure the final tumor weight and volume.

Tumor tissue can be processed for further analysis (e.g., Western blot for Ikaros and

Aiolos levels, immunohistochemistry).

Protocol 2: Orthotopic Pancreatic Cancer Xenograft
Model
This protocol outlines the establishment of an orthotopic pancreatic cancer xenograft model in

immunodeficient mice to assess the efficacy of CC-122 in a more clinically relevant tumor

microenvironment.

Materials:
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Pancreatic cancer cell line (e.g., MiaPaCa-2)

Male BALB/c nude mice, 6-8 weeks old

Complete cell culture medium (e.g., DMEM with 10% FBS)

Sterile PBS

Surgical instruments for laparotomy

Sutures or wound clips

CC-122 (Avadomide)

Vehicle for oral gavage

Anesthetics and analgesics

Procedure:

Cell Culture and Preparation: Prepare pancreatic cancer cells as described in Protocol 1.

Resuspend the final cell pellet in sterile PBS at a concentration of 5 x 107 cells/mL.

Orthotopic Implantation:

Anesthetize the mouse and place it in a supine position.

Make a small incision in the upper left abdominal quadrant to expose the spleen and

pancreas.

Carefully inject 0.02 mL of the cell suspension (1 x 106 cells) into the tail of the pancreas

using a 30-gauge needle.

Return the spleen and pancreas to the abdominal cavity.

Close the abdominal wall and skin with sutures or wound clips.

Administer post-operative analgesia as required and monitor the animal's recovery.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tumor Growth Monitoring:

Monitor tumor growth using a non-invasive imaging modality such as high-frequency

ultrasound or bioluminescence imaging (if using luciferase-expressing cells).

CC-122 Treatment:

Once tumors are established and detectable, randomize mice into treatment groups.

Prepare and administer CC-122 or vehicle orally as described in Protocol 1, following the

desired dosing schedule (e.g., 0.5 mg/kg, five times a week).

Endpoint Analysis:

Monitor tumor burden and the general health of the mice throughout the study.

At the study endpoint, euthanize the mice and perform a necropsy to assess the primary

tumor size and the presence of any metastases.

Excise the primary tumor and weigh it.

Tissues can be collected for histological and molecular analysis.

Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo efficacy study of CC-122.
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Caption: A generalized workflow for in vivo CC-122 efficacy studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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